molecular formula C17H17NO3 B1628226 N-Acetyl-N-(benzyloxy)-2-phenylacetamide CAS No. 22426-99-9

N-Acetyl-N-(benzyloxy)-2-phenylacetamide

Cat. No.: B1628226
CAS No.: 22426-99-9
M. Wt: 283.32 g/mol
InChI Key: DXKWHGABTPAPQL-UHFFFAOYSA-N
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Description

Overview of N-Acetyl-N-(benzyloxy)-2-phenylacetamide in Academic Research

Academic research on this compound has primarily focused on its utility as a versatile building block in organic synthesis and its potential applications in medicinal chemistry. The compound is recognized as a key intermediate in the development of pharmaceuticals, particularly in the synthesis of analgesics and anti-inflammatory drugs. chemimpex.com Its stable yet reactive nature makes it an ideal candidate for a variety of chemical transformations, including acylation and etherification reactions. chemimpex.com Researchers utilize this compound to explore structure-activity relationships, aiming to optimize lead compounds for improved efficacy and selectivity. chemimpex.com

Contextualization within Amide Chemistry and Benzyloxy Compound Classes

This compound is a member of the amide family, a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. Amides are of fundamental importance in chemistry and biology, forming the backbone of proteins and being present in a vast array of natural products and synthetic drugs. The reactivity of the amide bond is a subject of extensive study, and its modification is a key strategy in drug design.

The presence of a benzyloxy group (a benzyl (B1604629) group linked to an oxygen atom) places this compound within the class of benzyloxy compounds. Benzyloxy groups are frequently employed in organic synthesis as protecting groups for alcohols and phenols due to their relative stability and the ease with which they can be cleaved under specific conditions. Furthermore, the benzyloxy moiety can influence the biological activity of a molecule by participating in various intermolecular interactions. The study of related N-substituted 2-arylacetamides has highlighted their structural similarity to the lateral chain of natural benzylpenicillin, suggesting potential biological activities. researchgate.net

Significance of the this compound Scaffold in Chemical Sciences

The molecular scaffold of this compound is significant due to the combination of its constituent functional groups. The phenylacetamide core is a common motif in biologically active molecules. For instance, derivatives of phenylacetamide have been investigated for their potential as antibacterial and nematicidal agents. nih.gov The N-acetyl and N-benzyloxy substitutions on the amide nitrogen introduce specific steric and electronic properties that can modulate the compound's reactivity and its interactions with biological targets. The unique arrangement of these groups allows for a diverse range of chemical modifications, enabling the synthesis of a library of related compounds for further investigation. chemimpex.com This structural versatility makes the scaffold a valuable template for the design of new chemical entities with tailored properties.

Research Objectives and Scope for this compound Studies

The primary research objectives for studies involving this compound encompass several key areas. A major focus is on its application in pharmaceutical development, where it serves as a crucial intermediate for creating more complex drug candidates. chemimpex.com Investigations aim to leverage its structure to synthesize novel compounds with potential analgesic and anti-inflammatory properties. chemimpex.com

In the field of organic synthesis, research is directed towards expanding the synthetic utility of this compound as a building block. chemimpex.com This includes the development of new and efficient synthetic methodologies that utilize its reactive sites for the construction of intricate molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-acetyl-2-phenyl-N-phenylmethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-14(19)18(21-13-16-10-6-3-7-11-16)17(20)12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKWHGABTPAPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)CC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558266
Record name N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22426-99-9
Record name N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Acetyl N Benzyloxy 2 Phenylacetamide

Established Synthetic Pathways for N-Acetyl-N-(benzyloxy)-2-phenylacetamide

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the N-acetyl and N-benzyl bonds to a 2-phenylacetamide (B93265) backbone.

Direct Acetylation Approaches for this compound Precursors

A primary route to this compound involves the acetylation of its immediate precursor, N-(benzyloxy)-2-phenylacetamide. This method is analogous to standard acetylation procedures for secondary amides. The reaction typically employs an acetylating agent to introduce the acetyl group onto the nitrogen atom.

Common acetylating agents for such transformations include acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in an inert solvent, such as dichloromethane, and may be facilitated by a base to neutralize the acidic byproduct. For instance, in the synthesis of related N-acetylated compounds, 4-dimethylaminopyridine (B28879) (DMAP) can be used as a catalyst for regioselective acetylation. The general approach for the acetylation of a 2-phenylacetamide derivative involves refluxing the precursor with acetic anhydride, followed by cooling and neutralization with a mild base like sodium bicarbonate. Purification is typically achieved through recrystallization or column chromatography.

A plausible synthetic sequence would be:

Synthesis of the precursor, N-(benzyloxy)-2-phenylacetamide.

Acetylation of this precursor using an appropriate acetylating agent.

The table below outlines a representative, though generalized, acetylation protocol based on similar transformations.

Reagent/ConditionPurposeCommon Examples
Starting MaterialThe molecule to be acetylatedN-(benzyloxy)-2-phenylacetamide
Acetylating AgentSource of the acetyl groupAcetic anhydride, Acetyl chloride
SolventTo dissolve reactantsDichloromethane, Tetrahydrofuran
Catalyst/BaseTo facilitate the reaction and neutralize byproductsDMAP, Pyridine (B92270), Triethylamine
Work-upIsolation and purification of the productAqueous wash, Extraction, Recrystallization

N-Alkylation Strategies in this compound Synthesis

An alternative and common strategy for forming N-substituted amides is through N-alkylation. In the context of synthesizing this compound, this would involve the benzylation of N-acetyl-2-phenylacetamide. This reaction introduces the benzyl (B1604629) group to the nitrogen atom of the acetylated precursor.

Phase-transfer catalysis (PTC) is a powerful technique for the alkylation of amides. semanticscholar.org For example, the benzylation of N-(4-nitrophenyl)-2-phenylacetamide has been successfully carried out using benzyl chloride in the presence of a phase-transfer catalyst like tetraethylammonium (B1195904) bromide (TEABr) or tetraethylbenzylammonium bromide (TEBABr) and a base such as powdered potassium hydroxide (B78521). semanticscholar.org The choice of solvent can influence the reaction, with nonpolar solvents like toluene (B28343) being common. semanticscholar.org Microwave irradiation has also been employed to accelerate similar N-alkylation reactions, often in solvent-free conditions. researchgate.net

The reaction of N-phenyl-2-phenylacetamide with benzyl chloride under basic conditions has been shown to yield the N-benzylated product. researchgate.net This suggests that a similar approach would be effective for the benzylation of N-acetyl-2-phenylacetamide.

Reagent/ConditionRoleExample
SubstrateThe molecule to be alkylatedN-acetyl-2-phenylacetamide
Alkylating AgentSource of the benzyl groupBenzyl chloride, Benzyl bromide
BaseTo deprotonate the amide nitrogenPotassium hydroxide (powdered)
CatalystTo facilitate the reaction between phasesTetraethylbenzylammonium bromide (TEBABr) semanticscholar.org
SolventReaction mediumToluene, Hexane (B92381) semanticscholar.org
TemperatureReaction condition60 °C to reflux temperature semanticscholar.org

Alternative Synthetic Routes to the this compound Core Structure

Beyond the direct acetylation and N-alkylation routes, alternative methods can be envisioned for constructing the core structure of this compound. These routes might involve building the amide from different starting materials.

One such approach could begin with the synthesis of N-benzyloxyamine, followed by a two-step acylation. The first acylation would be with phenylacetyl chloride to form N-(benzyloxy)-2-phenylacetamide, which could then be acetylated as described in section 2.1.1.

Another possibility involves a multi-step sequence starting from different precursors. For instance, a patented route for a structurally related compound, N-(3-acetyl-2-hydroxyphenyl)acetamide, begins with ortho-aminophenol and proceeds through acetylation, methylation, bromination, and other transformations. This highlights that complex amides can be constructed through longer, more intricate synthetic pathways when direct methods are not feasible or efficient.

The synthesis of other complex phenylacetamide derivatives, such as those containing thiazole (B1198619) moieties, often involves a multi-step process that includes protection, amide formation, and condensation reactions. nih.gov This modular approach allows for the construction of a wide variety of substituted phenylacetamides.

Functional Group Derivatization and Modifications of this compound

The chemical reactivity of this compound allows for various functional group transformations. While specific studies on this exact molecule are limited, the reactivity of its analogues provides insight into potential derivatizations.

Acylation Reactions Involving this compound Analogues

Acylation reactions are fundamental in organic synthesis for introducing acyl groups. While this compound is already acylated, related structures can undergo further acylation at different positions, or the acetyl group could potentially be exchanged under certain conditions.

In the synthesis of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, a double acylation of benzylamine (B48309) is implied, first with chloroacetyl chloride, followed by another acylation. ekb.eg This demonstrates that a nitrogen atom can bear two different acyl groups.

The synthesis of N-acetylcysteine, another N-acetylated compound, can be achieved through the direct acylation of L-cysteine using acetic anhydride. mdpi.com This highlights the general applicability of acylation reactions in the synthesis of N-acetylated molecules.

Etherification Processes of this compound and Related Structures

The benzyloxy group in this compound contains an ether linkage. While this ether bond is generally stable, reactions involving the ether functionality of related molecules are known.

In the synthesis of certain phenylacetamide derivatives, ether linkages are formed through Williamson ether synthesis or related nucleophilic substitution reactions. For example, a patent describes the reaction of a phenol (B47542) with an alkyl halide in the presence of a base to form an ether linkage in a phenylacetamide derivative. google.com

The synthesis of N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide involves the alkylation of an oxazolidinone with benzyl bromide, which results in N-benzylation rather than O-benzylation, indicating that the site of alkylation can be competitive. mdpi.com

The table below summarizes some transformations on related phenylacetamide structures.

TransformationStarting Material (Analogue)ReagentsProduct Type
N-AlkylationN-(4-Nitrophenyl)-2-phenylacetamide semanticscholar.orgBenzyl chloride, KOH, TEBABrN-Benzylated amide
N-Alkylation (Microwave)N-Phenyl-2-phenylacetamide researchgate.netBenzyl chloride, KOHN-Benzylated amide
CyclizationN-benzyl-2-chloro-N-(2-chloroacetyl)acetamide ekb.egSodium chalcogenateCyclic chalcogenide
Dimerization3-Benzyloxazolidin-2-one mdpi.comLDADimeric acetamide (B32628)

Substitutions and Transformations on the Phenylacetamide Moiety

The phenylacetamide moiety of this compound offers several sites for chemical modification, namely the phenyl ring and the acetyl group.

The phenyl ring is susceptible to electrophilic aromatic substitution. The N-acetyl-N-benzyloxyamino group is an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, it is generally less activating than a simple amino or hydroxyl group due to the electron-withdrawing nature of the acetyl and benzyloxy groups, which can delocalize the nitrogen's lone pair of electrons, making them less available to donate to the aromatic ring. vaia.com Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to proceed, albeit potentially requiring more forcing conditions compared to more activated aromatic systems. wikipedia.org

The N-acetyl group itself can undergo various transformations. Under acidic or basic conditions, hydrolysis can occur, cleaving the acetyl group to yield N-(benzyloxy)-2-phenylacetamide. libretexts.org This reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile. libretexts.org Furthermore, transamidation reactions are conceivable, where the acetyl group is exchanged with another acyl group by reacting the compound with a different acyl chloride or anhydride in the presence of a suitable catalyst. frontiersin.orgresearchgate.net

Below is a table summarizing potential substitution reactions on the phenyl ring:

Reaction TypeReagentsExpected Products
NitrationHNO₃, H₂SO₄Mixture of ortho- and para-nitro derivatives
BrominationBr₂, FeBr₃Mixture of ortho- and para-bromo derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃Mixture of ortho- and para-acyl derivatives

Modifications of the Benzyloxy Moiety

The benzyloxy group is a common protecting group for hydroxylamines and can be selectively removed under various conditions. A primary method for the modification of the benzyloxy moiety in this compound is the cleavage of the benzyl-oxygen bond.

Catalytic transfer hydrogenation is a mild and efficient method for debenzylation. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen donor such as ammonium (B1175870) formate, formic acid, or cyclohexene. mdma.chacs.org The reaction proceeds under neutral conditions and generally affords the deprotected product, N-acetyl-N-hydroxy-2-phenylacetamide, in good yield. mdma.ch This transformation is valuable for unmasking the N-hydroxyamide functionality, which is a key structural motif in many biologically active molecules.

Debenzylation MethodCatalystHydrogen DonorProduct
Catalytic Transfer Hydrogenation10% Pd-CAmmonium FormateN-acetyl-N-hydroxy-2-phenylacetamide
Catalytic HydrogenationPd/C, H₂Hydrogen GasN-acetyl-N-hydroxy-2-phenylacetamide
Acid-catalyzed cleavageHBr/Acetic Acid-N-hydroxy-2-phenylacetamide (potential for acetyl cleavage)

Mechanistic Studies of Reactions Pertaining to this compound Synthesis

While specific mechanistic studies on the synthesis of this compound are not extensively documented in the literature, the mechanisms can be inferred from well-established principles of organic chemistry. The synthesis likely involves the formation of the N-acyl and N-O-benzyl bonds.

Elucidation of Key Bond Formation Mechanisms

The synthesis of this compound can be envisioned through a multi-step process. A plausible route involves the initial N-acylation of O-benzylhydroxylamine with phenylacetyl chloride. This reaction would proceed via a nucleophilic acyl substitution mechanism. The nitrogen atom of O-benzylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. This is followed by the expulsion of the chloride ion to form N-(benzyloxy)-2-phenylacetamide.

The second key bond formation is the N-acetylation of the resulting N-(benzyloxy)-2-phenylacetamide. This can be achieved using acetyl chloride or acetic anhydride. nih.gov The mechanism involves the nucleophilic attack of the nitrogen atom of N-(benzyloxy)-2-phenylacetamide on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (chloride or acetate) to yield the final product. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Alternatively, the synthesis could commence with the acetylation of a suitable precursor followed by N-benzyloxylation.

Catalysis and Reaction Optimization in this compound Synthesis

The synthesis of this compound can be optimized through the use of catalysts and the careful control of reaction conditions.

For the N-acylation steps, both acid and base catalysis can be employed. ucl.ac.ukmdpi.com Lewis acids can activate the acylating agent, making the carbonyl carbon more electrophilic. Bases, such as pyridine or triethylamine, can act as nucleophilic catalysts or as scavengers for the acidic byproducts, driving the reaction to completion. mdpi.com The choice of solvent can also influence the reaction rate and yield.

In the context of N-alkylation of amides, which is a related transformation, various catalytic systems have been developed. nih.govresearchgate.net These often involve metal catalysts that facilitate the reaction between an amide and an alcohol. nih.gov While not directly applicable to the N-benzyloxylation with benzyl bromide, these studies highlight the importance of catalysis in forming N-C bonds in amide-like structures.

Optimization of reaction conditions such as temperature, reaction time, and stoichiometry of reactants is crucial for maximizing the yield and purity of this compound. For instance, in the N-acetylation step, using a slight excess of the acetylating agent can ensure complete conversion of the starting material. nih.gov

Below is a table summarizing potential catalytic approaches for the key bond formations:

Reaction StepCatalyst TypeExample CatalystsRole of Catalyst
N-AcylationBasePyridine, TriethylamineNucleophilic catalyst, acid scavenger
N-AcylationLewis AcidAlCl₃, ZnCl₂Activation of acylating agent
N-AcetylationAluminaAl₂O₃Heterogeneous catalyst nih.gov

Biological Activity and Medicinal Chemistry Applications of N Acetyl N Benzyloxy 2 Phenylacetamide and Its Derivatives

N-Acetyl-N-(benzyloxy)-2-phenylacetamide as a Pharmaceutical Intermediate

This compound is recognized for its utility as a versatile intermediate in the synthesis of pharmaceuticals. chemimpex.com Its chemical structure presents multiple points for modification, making it a valuable building block for creating more complex molecules with desired therapeutic properties. chemimpex.com Pharmaceutical intermediates are crucial in drug development, serving as the starting materials or key structural components for the synthesis of active pharmaceutical ingredients (APIs). q100lifesciences.com The stability and reactivity of this compound make it suitable for various chemical reactions, including acylation and etherification, which are common steps in the synthesis of diverse drug candidates. chemimpex.com Researchers utilize this compound in medicinal chemistry to investigate structure-activity relationships, which helps in optimizing drug candidates for improved efficacy. chemimpex.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of phenylacetamide derivatives is highly dependent on the nature and position of substituents on the core structure. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how specific structural modifications influence the pharmacological activity of a compound.

The N-acetyl group is a key feature of many biologically active compounds. Modifications to this group can significantly impact a molecule's properties, such as its ability to act as a hydrogen bond donor or acceptor, its steric profile, and its metabolic stability. In a study on α-substituted acetamido-N-benzylacetamide derivatives with anticonvulsant activity, the presence of an N-acetyl group was a common structural feature. researchgate.net The nature of the substituent on the acetyl moiety can influence the compound's interaction with biological targets. For instance, the introduction of bulky or electronically different groups in place of the methyl group of the acetyl moiety could alter binding affinity and selectivity for a particular receptor or enzyme.

The benzyloxy group in this compound offers another avenue for structural modification. The benzyl (B1604629) portion can be substituted with various functional groups to modulate properties like lipophilicity, electronic distribution, and steric hindrance. These changes can, in turn, affect how the molecule interacts with its biological target. For example, in a series of N-benzyl-2-fluorobenzamide derivatives, substitutions on the benzyl ring were found to be critical for their dual inhibitory activity against EGFR and HDAC3. nih.gov This highlights the importance of the benzyl moiety in directing the pharmacological profile of the molecule.

The phenylacetamide core is a common scaffold in many pharmacologically active compounds, including some with analgesic and anti-inflammatory properties. googleapis.com Modifications to the phenyl ring of the phenylacetamide moiety can significantly influence the biological activity. For instance, the position and nature of substituents on this phenyl ring can alter the compound's electronic and steric properties, thereby affecting its interaction with target proteins. Studies on various phenylacetamide derivatives have shown that introducing different substituents on the phenyl ring can lead to a range of biological activities, including anticancer and anti-inflammatory effects. researchgate.netnih.gov

Pharmacological Profiles of this compound Analogues

Phenylacetamide derivatives have been explored for their analgesic properties. For example, a patent for novel phenylacetamide derivatives describes compounds with potent analgesic and anti-inflammatory activities. googleapis.com These derivatives feature various substitutions on the phenyl ring of the phenylacetamide core.

Furthermore, N-acetylcysteine (NAC), which contains an N-acetyl group, has been shown to produce analgesia in models of inflammatory and neuropathic pain. nih.govnih.gov The analgesic effect of NAC is thought to be mediated through its antioxidant properties and its ability to modulate glutamatergic signaling. semanticscholar.orgmdpi.com While structurally different, the presence of the N-acetyl group in this compound suggests a potential, though unproven, avenue for analgesic activity.

Research into other acetamide (B32628) derivatives has also pointed towards their potential as analgesic agents. A study on 2-(substituted phenoxy) acetamide derivatives identified compounds with analgesic, as well as anticancer and anti-inflammatory, activities. researchgate.net

Table 1: Examples of Phenylacetamide and Acetamide Derivatives with Analgesic Potential

Compound ClassKey Structural FeaturesObserved Analgesic Activity
Phenylacetamide DerivativesVariously substituted phenyl ringPotent analgesic and anti-inflammatory activities reported in a patent. googleapis.com
N-Acetylcysteine (NAC)N-acetyl groupDemonstrated analgesic effects in inflammatory and neuropathic pain models. nih.govnih.gov
2-(Substituted phenoxy) acetamide DerivativesPhenoxy and acetamide moietiesExhibited analgesic, anticancer, and anti-inflammatory activities. researchgate.net

Anti-inflammatory Activities of this compound Related Compounds

The N-phenylacetamide scaffold is a core component of various compounds exhibiting notable anti-inflammatory effects. Research into derivatives has shown that modifications to this basic structure can lead to potent anti-inflammatory agents.

A series of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. researchgate.net Among the synthesized compounds, N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamide demonstrated significant inhibition of paw edema by 64.88% at a dose of 25mg/kg. researchgate.net This highlights the potential of the N-phenylacetamide core in developing anti-inflammatory drugs.

Similarly, N-(2-benzoylphenyl)alanine derivatives, which incorporate a phenylacetamide-like structure, have been investigated for their anti-inflammatory properties. nih.gov In a study using the Evans blue-carrageenan induced pleural effusion assay, two out of twenty-one synthesized compounds were found to be one-tenth as potent as the well-known anti-inflammatory drug indomethacin. nih.gov

Furthermore, N-derivatives of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), which contains a phenylacetic acid moiety, have been synthesized and tested. mdpi.com Several of these derivatives exhibited enhanced anti-inflammatory effects compared to the parent drug. Specifically, compounds designated as 2, 4, 8c, 10a, and 10b showed an anti-inflammatory response that was 2.5 to 4.5 times better than diclofenac in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS) activated macrophages. mdpi.com

The anti-inflammatory potential of related structures is further supported by studies on benzylideneacetophenone derivatives, which have been shown to reduce the protein expression levels of inflammatory mediators in LPS-stimulated BV2 microglia cells. nih.gov

Table 1: Anti-inflammatory Activity of Selected N-Phenylacetamide Related Compounds

Compound Class Model/Assay Key Finding Reference
N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide Derivatives Carrageenan-induced paw edema in rats N-(2-CarboxyPhenyl) derivative showed 64.88% inhibition of paw edema. researchgate.net
N-(2-benzoylphenyl)alanine Derivatives Evans blue-carrageenan induced pleural effusion Two compounds were one-tenth as potent as indomethacin. nih.gov
Diclofenac N-Derivatives Inhibition of NO production in LPS-activated macrophages Several derivatives were 2.5 to 4.5 times more effective than diclofenac. mdpi.com
Benzylideneacetophenone Derivatives LPS-stimulated BV2 microglia cells Reduced expression of inflammatory mediators. nih.gov

Antimicrobial and Antibacterial Efficacy of this compound Analogues

Analogues of this compound have demonstrated significant promise as antimicrobial and antibacterial agents. The versatility of the N-phenylacetamide scaffold allows for the incorporation of various heterocyclic moieties, leading to compounds with potent activity against a range of pathogens.

A study focused on 2-aryloxy-N-phenylacetamide and N′-(2-aryloxyoxyacetyl) benzohydrazide (B10538) derivatives reported significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 μg/mL. researchgate.net Notably, two compounds from this series exhibited potent and selective inhibitory activity against Escherichia coli. researchgate.net

In another investigation, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and evaluated for their in vitro antibacterial activities against several plant pathogenic bacteria, including Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). mdpi.com The compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) showed a promising minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. mdpi.com

Furthermore, research on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has revealed good activity against strains of Staphylococcus aureus and Bacillus subtilis. researchgate.net Derivatives without substituents on the benzene (B151609) ring or with small substituents like methyl or methoxyl groups in the para-position showed higher activity. researchgate.net

Table 2: Antimicrobial and Antibacterial Activity of N-Phenylacetamide Analogues

Compound Class Target Organisms Key Finding Reference
2-aryloxy-N-phenylacetamide Derivatives Escherichia coli MIC values ranging from 0.64 to 5.65 μg/mL. researchgate.net
N-phenylacetamide-thiazole Derivatives Xanthomonas oryzae pv. Oryzae EC50 value of 156.7 µM for compound A1. mdpi.com
N-(benzyl)-thienopyrimidine-carboxamides Staphylococcus aureus, Bacillus subtilis Good activity, particularly for derivatives with minimal substitutions. researchgate.net

Anticancer Research Involving this compound Scaffolds

The N-phenylacetamide scaffold has also been explored for its potential in developing novel anticancer agents. By modifying the core structure, researchers have been able to synthesize compounds with significant cytotoxic activity against various cancer cell lines.

A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.gov Compounds with a nitro moiety showed higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov Specifically, compounds 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) were the most active against the PC3 cell line. nih.gov

In another line of research, new N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates were synthesized and evaluated for their antiproliferative activity. nih.gov The analogs 3c and 3d from this series showed good cytotoxicity, with 3c revealing promising selectivity towards the A549 lung cancer cell line. nih.gov

Additionally, diclofenac N-derivatives have been investigated for their anticarcinogenic activity against human colon cancer (HT29), human hepatic cancer (Hep-G2), and murine melanoma (B16-F10) cell lines. mdpi.com Compound 8c was found to be the most effective against all tested cell lines. mdpi.com

Table 3: Anticancer Activity of N-Phenylacetamide Scaffolds

Compound Class Cancer Cell Line(s) Key Finding Reference
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives PC3 (prostate carcinoma) Compound 2b showed an IC50 of 52 μM. nih.gov
N-phenylacetamide-2-oxoindole benzenesulfonamide Conjugates A549 (lung cancer) Analog 3c showed promising selectivity. nih.gov
Diclofenac N-Derivatives HT29, Hep-G2, B16-F10 Compound 8c was the most effective against all cell lines. mdpi.com

Exploration of Other Pharmacological Activities (e.g., Antidepressant Effects, Enzyme Inhibition)

Beyond the aforementioned activities, the N-phenylacetamide framework has been associated with a variety of other pharmacological effects, including antidepressant and anticonvulsant properties.

Phenoxy acetamide derivatives have been synthesized and evaluated for their effects on the central nervous system. nih.gov Certain synthesized derivatives exhibited significant activity in reducing immobility in animal models, comparable to standard antidepressant drugs like moclobemide (B1677376), imipramine, and fluoxetine. nih.gov Additionally, N-acylphenylacetamides have been studied for their nootropic activity, with some compounds showing superiority to the reference drug piracetam (B1677957) in reducing sensorimotor disorders in animals. pharmjournal.ru The anticonvulsant and antidepressant activities of 2-phenylacetamides have also been noted in other studies. researchgate.net

Mechanistic Investigations of Biological Action for this compound

Understanding the mechanism of action is crucial for the development of new therapeutic agents. Research into N-phenylacetamide analogues has provided insights into the molecular pathways they modulate and the enzymes they inhibit.

Modulation of Specific Molecular Pathways by this compound Analogues

The anti-inflammatory effects of some N-phenylacetamide-related compounds have been linked to the modulation of key signaling pathways involved in inflammation. For instance, benzylideneacetophenone derivatives have been shown to exert their anti-inflammatory effects by regulating the MAPK signaling pathway. nih.gov These compounds were found to hinder the nuclear translocation of NF-κB/p65 by affecting the phosphorylation of JNK and ERK MAPKs in BV2 cells. nih.gov The transcription factor NF-κB is a critical regulator of the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the enzyme COX-2. nih.gov

Enzyme Inhibition Studies (e.g., ParE, ACC, BACE-1, Hsp70)

The biological activities of N-phenylacetamide derivatives are often attributed to their ability to inhibit specific enzymes.

ParE Inhibition: Phenylacetamide and benzohydrazide derivatives have been identified as promising inhibitors of ParE, a bacterial topoisomerase IV subunit that is essential for DNA replication and a key target for antibacterial drugs. nih.gov In one study, compounds from a phenylacetamide series, namely compounds 8 and 25, were found to inhibit the E. coli ParE enzyme with IC50 values of 0.27 and 0.28 μg/mL, respectively. nih.gov

Carbonic Anhydrase Inhibition: N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been screened for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov The indole-2,3-dione derivative 2h showed a potent inhibitory profile against hCA I and hCA II with Ki values of 45.10 and 5.87 nM, respectively. nih.gov It also exhibited significant inhibition of the tumor-associated hCA XII, with a Ki of 7.91 nM, which is comparable to the standard inhibitor acetazolamide. nih.gov

Table 4: Enzyme Inhibition by N-Phenylacetamide Derivatives

Enzyme Target Compound Class Key Finding Reference
ParE (E. coli) Phenylacetamide Derivatives Compounds 8 and 25 showed IC50 values of 0.27 and 0.28 μg/mL, respectively. nih.gov
Carbonic Anhydrase (hCA I, II, XII) N-phenylacetamide-2-oxoindole benzenesulfonamide Conjugates Derivative 2h showed potent inhibition with Ki values in the nanomolar range. nih.gov

Apoptosis Induction Pathways Mediated by this compound Derivatives

Phenylacetamide derivatives have demonstrated notable efficacy in inducing apoptosis in various cancer cell lines, suggesting their potential as anticancer agents. tbzmed.ac.irtbzmed.ac.ir Research indicates that these compounds can trigger programmed cell death through the modulation of both the intrinsic and extrinsic apoptosis pathways. tbzmed.ac.irtbzmed.ac.ir

The intrinsic, or mitochondrial, pathway of apoptosis is a critical target for many chemotherapeutic agents. Phenylacetamide derivatives have been shown to modulate the expression of key proteins in the Bcl-2 family, which are central regulators of this pathway. tbzmed.ac.ir Specifically, studies have reported the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 following treatment with certain phenylacetamide analogs. tbzmed.ac.ir This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic pathway, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

The extrinsic, or death receptor-mediated, pathway is another avenue through which phenylacetamide derivatives can induce apoptosis. Evidence suggests that these compounds can upregulate the expression of Fas ligand (FasL). tbzmed.ac.ir The binding of FasL to its receptor, Fas, initiates a signaling cascade that culminates in the activation of caspase-8, which in turn can activate downstream effector caspases like caspase-3.

A key executioner in both pathways is caspase-3. Studies have confirmed that phenylacetamide derivatives can lead to increased activity of caspase-3, an enzyme responsible for cleaving numerous cellular substrates and orchestrating the dismantling of the cell during apoptosis. tbzmed.ac.irtbzmed.ac.ir The activation of caspase-3 is a point of convergence for both the intrinsic and extrinsic pathways, highlighting the comprehensive apoptotic response elicited by these compounds.

The pro-apoptotic activity of various phenylacetamide derivatives has been quantified in numerous studies, with IC50 values indicating their potency against different cancer cell lines.

Table 1: Cytotoxic Activity of Selected Phenylacetamide Derivatives

Compound DerivativeCell LineIC50 (µM)Reference
Phenylacetamide derivative 3dMDA-MB-4680.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative 3dPC-120.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative 3cMCF-70.7 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative 3dMCF-70.7 ± 0.4 tbzmed.ac.ir
Phenylacetamide derivative 3jMDA-MB-4680.76 ± 0.09 tbzmed.ac.ir

This table is interactive. Users can sort and filter the data.

Receptor Interaction and Ligand Binding Studies for this compound Related Structures

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating the potential binding modes and affinities of small molecules like this compound to their protein targets. nih.govnih.gov These in silico approaches can predict how a ligand fits into the binding site of a receptor and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

For instance, molecular docking studies of other compound classes have successfully predicted their binding to the BH3 binding groove of anti-apoptotic Bcl-2 proteins. researchgate.net This groove is the natural binding site for pro-apoptotic BH3-only proteins, and small molecules that can mimic these interactions are of significant therapeutic interest. Given that phenylacetamide derivatives modulate Bcl-2 family protein expression, it is plausible that they could directly bind to these proteins. tbzmed.ac.ir Computational models could be employed to test this hypothesis for this compound and its analogs.

Similarly, the activation of caspases by phenylacetamide derivatives suggests a potential interaction with these enzymes. tbzmed.ac.irtbzmed.ac.ir Molecular docking studies have been used to investigate the binding of other inhibitors to the active site of caspases, such as caspase-3. nih.govnih.gov These studies can reveal key interactions with catalytic residues and guide the design of more potent and selective inhibitors. For example, a study on isatin-sulphonamide derivatives identified a 4-chloro phenylacetamide derivative as having the best inhibitory activity against caspase-3, with docking studies confirming its binding to the active site. nih.gov

Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are also crucial. nih.gov For phenylacetamide derivatives, SAR studies have begun to elucidate the impact of different substituents on their cytotoxic effects. tbzmed.ac.ir For example, one study investigated the effect of various substituents (F, Cl, Br, NO2, and -OCH3) on the phenyl ring, finding that a para-nitro group on the phenyl ring of a phenylacetamide derivative resulted in strong cytotoxic effects against MDA-MB468 cells. tbzmed.ac.ir Such studies are invaluable for optimizing the structure of lead compounds like this compound to enhance their therapeutic potential.

Future research employing these computational and medicinal chemistry strategies will be essential to fully characterize the receptor interactions and ligand binding properties of this compound and to advance the development of this class of compounds as potential therapeutic agents.

Computational and Theoretical Chemistry Studies of N Acetyl N Benzyloxy 2 Phenylacetamide

Molecular Docking Simulations for Predicting Target Interactions of N-Acetyl-N-(benzyloxy)-2-phenylacetamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be illustrated by examining studies on structurally related N-phenylacetamide and N-benzylacetamide derivatives. nih.govresearchgate.netufv.br These studies often investigate the interactions of these molecules with enzymes such as carbonic anhydrases or γ-aminobutyrate aminotransferase (GABA-AT). nih.govresearchgate.netufv.br

The process of a molecular docking simulation for this compound would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and energetically minimized. A potential protein target would be selected, and its crystal structure obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand would be placed in the binding site of the receptor, and various conformations and orientations would be sampled.

Scoring and Analysis: A scoring function would be used to estimate the binding affinity for each pose, and the top-ranked poses would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Based on studies of analogous compounds, it can be hypothesized that the phenyl and benzyl (B1604629) groups of this compound would likely engage in hydrophobic interactions, while the acetyl and amide moieties could participate in hydrogen bonding with amino acid residues in a target's active site.

An illustrative data table of potential interactions, as would be generated from a molecular docking study, is presented below.

Predicted Interacting ResidueInteraction TypeDistance (Å)
TYR 220Hydrogen Bond (with C=O of acetyl)2.9
PHE 330π-π Stacking (with phenyl ring)3.5
LEU 276Hydrophobic (with benzyl group)4.1
HIS 146Hydrogen Bond (with amide N-H)3.2

This table is a hypothetical representation of data from a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.

A QSAR study for derivatives of this compound would involve the following steps:

Data Set Preparation: A series of derivatives would be synthesized, and their biological activity (e.g., IC50 values) would be experimentally determined.

Descriptor Calculation: For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity. kg.ac.rs The predictive power of the model would be rigorously validated. kg.ac.rsnih.gov

Studies on related N-benzylacetamide derivatives have shown that descriptors related to molecular weight, lipophilicity (logP), and electronic properties are often crucial for their biological activity. researchgate.netufv.br For instance, a hypothetical QSAR model for a series of this compound derivatives might look like the following equation:

pIC50 = 0.5 * logP - 0.02 * MW + 1.2 * ESP_max + 2.5

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, MW is the molecular weight, and ESP_max is the maximum electrostatic potential.

An example of a data table used in a QSAR study is provided below.

DerivativepIC50logPMolecular Weight ( g/mol )ESP_max (au)
Compound 16.53.2389.450.08
Compound 27.13.8403.480.12
Compound 35.92.9375.420.06
Compound 46.83.5417.460.10

This table contains hypothetical data for a QSAR analysis of this compound derivatives.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. mdpi.comrsc.org

MD simulations of this compound, either in a solvent or in complex with a biological target, would provide insights into:

The flexibility of the molecule and the accessible conformational space.

The stability of ligand-protein interactions over time.

The role of solvent molecules in mediating binding.

A typical output from a conformational analysis would be a potential energy surface, showing the relative energies of different conformations. An MD simulation would generate a trajectory of the molecule's motion, from which various properties can be calculated.

Below is a table illustrating the kind of data that could be obtained from a conformational analysis.

ConformerDihedral Angle (C-N-C=O) (°)Relative Energy (kcal/mol)Population (%)
1 (trans)178.50.075
2 (cis)5.22.525

This table presents hypothetical data from a conformational analysis of this compound.

Electronic Structure Calculations and Reactivity Predictions for this compound

Electronic structure calculations, based on quantum mechanics, provide detailed information about the distribution of electrons in a molecule and its chemical reactivity. semanticscholar.org These calculations can be used to predict a wide range of properties, including molecular orbital energies, electrostatic potential, and reactivity indices.

For this compound, electronic structure calculations could be used to:

Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. middlebury.edu

Calculate the electrostatic potential surface, which reveals the electron-rich and electron-poor regions of the molecule, indicating sites for potential electrophilic and nucleophilic attack.

These calculations are instrumental in understanding the chemical behavior of the molecule and can guide the design of derivatives with desired electronic properties.

A summary of hypothetical electronic properties for this compound is given in the table below.

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Chemical Potential (μ)-4.0 eV
Electrophilicity Index (ω)1.43 eV

This table shows hypothetical electronic properties of this compound derived from quantum chemical calculations.

Advanced Analytical and Characterization Methodologies in N Acetyl N Benzyloxy 2 Phenylacetamide Research

Spectroscopic Techniques for Structural Elucidation of N-Acetyl-N-(benzyloxy)-2-phenylacetamide

Spectroscopic methods are paramount in elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy would reveal the number of different types of protons and their immediate chemical environments. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl and benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl and phenylacetyl moieties, and the methyl protons of the acetyl group. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (multiplicity) would provide information about neighboring protons.

¹³C NMR Spectroscopy complements the proton NMR by providing a count of the number of non-equivalent carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (amide and acetyl), the various aromatic carbons, the methylene carbons, and the methyl carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~ 7.20 - 7.40 Multiplet 10H Aromatic protons (Phenyl and Benzyl rings)
~ 4.90 Singlet 2H O-CH₂ -Ph
~ 3.70 Singlet 2H Ph-CH₂ -CO

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm) Assignment
~ 172 C =O (Amide)
~ 170 C =O (Acetyl)
~ 127 - 136 Aromatic C
~ 77 O-C H₂-Ph
~ 42 Ph-C H₂-CO

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₇H₁₇NO₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (283.33 g/mol ). achemblock.com

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways for this compound could involve the cleavage of the benzylic ether bond, the amide bond, and the loss of the acetyl group, leading to characteristic fragment ions.

Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Possible Fragment
283 [M]⁺
192 [M - CH₂Ph]⁺
176 [M - OCH₂Ph]⁺
134 [M - COCH₂Ph - COCH₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The presence of two carbonyl groups (amide and acetyl) would be indicated by strong absorption bands in the region of 1650-1750 cm⁻¹. The C-N stretching of the amide and the C-O stretching of the ether linkage would also give rise to characteristic signals. Aromatic C-H and C=C stretching vibrations would also be observable.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~ 3030 Aromatic C-H Stretch
~ 2950 Aliphatic C-H Stretch
~ 1720 C=O Stretch (Acetyl)
~ 1680 C=O Stretch (Amide)
~ 1600, 1495 Aromatic C=C Stretch
~ 1240 C-N Stretch

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification and purity assessment. Gradient elution, where the composition of the mobile phase is changed over time, could be used to achieve optimal separation from any impurities or byproducts. A UV detector would be suitable for detecting the compound due to the presence of aromatic rings. While specific HPLC conditions for this compound are not documented in the searched literature, general conditions for related phenylacetamide derivatives often involve C18 columns with acetonitrile/water mobile phases. sielc.com

Illustrative HPLC Parameters for Analysis of this compound

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Temperature | Ambient |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. For the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. A silica (B1680970) gel plate would typically be used as the stationary phase, and a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The separated spots on the TLC plate can be visualized under UV light. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. By comparing the Rf value of the product spot to that of the starting materials, the progress of the reaction can be effectively monitored.

Column Chromatography for Compound Isolation and Purification

Following the synthesis of this compound, achieving a high degree of purity is essential for accurate subsequent analysis and biological testing. Column chromatography stands as a principal method for the isolation and purification of this compound from reaction mixtures and byproducts.

The purification process typically involves the use of a stationary phase, most commonly silica gel, which is known for its efficacy in separating compounds with varying polarities. The selection of the mobile phase, or eluent, is critical and is determined empirically to achieve optimal separation. A common approach for phenylacetamide derivatives involves a solvent system of ethyl acetate (B1210297) and hexane. For instance, a mobile phase composition of 5:1 ethyl acetate to hexane has been effectively used for the purification of structurally related compounds, suggesting a similar system would be a suitable starting point for this compound. mdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure compound.

Table 1: Illustrative Parameters for Column Chromatography Purification

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Ethyl Acetate / Hexane Gradient
Elution Monitoring Thin-Layer Chromatography (TLC)
Visualization UV light (254 nm)

This table represents typical conditions for the purification of phenylacetamide derivatives and serves as a likely protocol for this compound.

Cell-Based Assays and Biological Evaluation Techniques

To explore the potential biological effects of this compound, a suite of cell-based assays is employed. These in vitro tests provide crucial preliminary data on the compound's interaction with living cells.

Cell Proliferation and Viability Assays (e.g., MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the effect of a compound on cell proliferation and viability. This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.

In a typical experimental setup, various cancer cell lines, such as MCF-7 (breast cancer), PC-3 (prostate cancer), and MDA-MB-468 (breast cancer), are treated with a range of concentrations of the test compound. tbzmed.ac.ir Following an incubation period, the MTT reagent is added, and the resulting formazan is solubilized for absorbance reading. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. For various phenylacetamide derivatives, IC50 values have been reported, demonstrating the utility of this assay in quantifying cytotoxic potential. tbzmed.ac.irnih.gov

Table 2: Representative Data from MTT Assays on Phenylacetamide Derivatives

Cell LineCompound TypeIC50 (µM)Reference
MDA-MB-468Phenylacetamide derivative0.6 ± 0.08 tbzmed.ac.ir
PC-12Phenylacetamide derivative0.6 ± 0.08 tbzmed.ac.ir
MCF-7Phenylacetamide derivative0.7 ± 0.4 tbzmed.ac.ir
PC32-(4-Fluorophenyl)-N-phenylacetamide derivative52 nih.gov

This table showcases the kind of data generated from MTT assays for compounds structurally similar to this compound, highlighting the assay's quantitative power.

Microscopic Analysis of Cellular Effects (e.g., Scanning Electron Microscopy)

In studies involving phenylacetamide derivatives, SEM has been used to demonstrate mechanisms of action. For example, research on certain N-phenylacetamide derivatives has shown that these compounds can cause rupture of the bacterial cell membrane. nih.gov For this compound, SEM analysis would involve treating cells with the compound, followed by fixation, dehydration, and coating with a conductive material before imaging. The resulting micrographs could provide direct visual evidence of the compound's impact on cellular morphology.

Enzyme Activity Assays for Inhibitor Screening

Many pharmaceutical agents exert their effects by inhibiting specific enzymes. Enzyme activity assays are therefore a critical component of the biological evaluation of new chemical entities. These assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.

Phenylacetamide derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target for antidepressant drugs. nih.gov The inhibitory potential of this compound would be assessed by incubating the compound with a target enzyme and its substrate. The rate of product formation is then measured, often using a spectrophotometric or fluorometric method. The data can be used to determine the compound's inhibitory constant (Ki), which is a measure of its potency as an inhibitor. High-throughput screening methods often employ these assays to test large libraries of compounds against a panel of enzymes.

Table 3: Common Enzymes Targeted by Phenylacetamide Derivatives

EnzymeBiological FunctionTherapeutic Area
Monoamine Oxidase (MAO)Neurotransmitter metabolismDepression, Neurodegenerative diseases
Carbonic AnhydrasepH regulation, fluid balanceGlaucoma, Epilepsy
ButyrylcholinesteraseNeurotransmitter hydrolysisAlzheimer's disease

This table lists enzymes for which other phenylacetamide compounds have shown inhibitory activity, suggesting potential targets for this compound.

Future Research Directions and Potential Applications of N Acetyl N Benzyloxy 2 Phenylacetamide

Expansion of N-Acetyl-N-(benzyloxy)-2-phenylacetamide Derivative Libraries for Optimized Bioactivity

A primary avenue for future research is the creation and screening of extensive derivative libraries to identify analogues with superior biological activity. The phenylacetamide scaffold is a well-established pharmacophore found in a variety of bioactive compounds. By systematically modifying the structure of this compound, researchers can fine-tune its properties to enhance efficacy, selectivity, and pharmacokinetic profiles.

The design of multifunctional agents is a potent strategy in modern drug discovery. nih.gov Research into related phenylacetamide and tryptamine (B22526) derivatives has demonstrated that strategic chemical modifications can yield compounds with significant therapeutic potential across different disease areas. nih.govnih.govnih.govnih.gov For instance, studies on N-salicyloyl tryptamine derivatives have led to the discovery of potent anti-neuroinflammatory agents with excellent COX-2 inhibition. nih.gov Similarly, the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has produced compounds with notable cytotoxic effects against prostate cancer cell lines. nih.gov Another research avenue has been the development of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which have shown promising antibacterial and nematicidal activities. nih.gov

Future work on this compound could involve:

Substitution on the Phenyl Rings: Introducing various functional groups (e.g., halogens, nitro, methoxy) onto the phenyl rings to modulate electronic properties and binding interactions.

Modification of the Acetyl and Benzyl (B1604629) Groups: Altering the N-acetyl and N-benzyloxy groups to explore their role in target engagement and metabolic stability.

Scaffold Hopping: Replacing the phenylacetamide core with bioisosteric replacements to discover novel chemical classes with similar biological activities.

This systematic approach, summarized in the table below, can lead to the identification of lead compounds with optimized activity for specific therapeutic targets.

Table 1: Examples of Bioactive Phenylacetamide Derivatives and Research Findings

Derivative Class Therapeutic Target/Area Key Research Findings
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives Anticancer (Prostate & Breast Cancer) Compounds with nitro substituents showed higher cytotoxicity. Compound 2b was most active against the PC3 prostate carcinoma cell line. nih.gov
N-phenylacetamide Derivatives with 4-Arylthiazole Moieties Antibacterial & Nematicidal Compound A1 showed antibacterial efficacy superior to commercial agents like bismerthiazol (B1226852). Compound A23 displayed excellent nematicidal activity. nih.gov
Substituted Phenylacetamides Antidepressant (MAO-A Inhibition) Several synthesized compounds displayed significant antidepressant activity, with the most potent showing higher efficacy than the standard drug moclobemide (B1677376) in forced swim and tail suspension tests. nih.gov

Exploration of Novel Therapeutic Areas for this compound Analogues

While initial research points towards analgesic and anti-inflammatory applications, the versatility of the this compound scaffold warrants exploration into a broader range of therapeutic areas. chemimpex.com The demonstrated success of other phenylacetamide derivatives in diverse fields provides a strong rationale for investigating analogues of this compound for new medical uses. nih.govnih.govnih.gov

Oncology: Cancer remains a leading cause of mortality, and the need for new chemotherapeutics is urgent due to issues like drug resistance. nih.gov Phenylacetamide derivatives have shown promise as anticancer agents. nih.gov For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been identified as potent cytotoxic agents against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov Future analogues of this compound could be screened against a panel of cancer cell lines to identify potential hits for oncological applications.

Infectious Diseases: The rise of antibiotic resistance is a global health crisis. Phenylacetamide derivatives have been successfully synthesized to act as antibacterial agents. nih.gov A series of compounds incorporating a 4-arylthiazole moiety into an N-phenylacetamide structure exhibited significant activity against plant pathogenic bacteria like Xanthomonas oryzae pv. Oryzae (Xoo). nih.gov This suggests that derivatives of this compound could be developed as novel antibacterial agents.

Neurological Disorders: Phenylacetamide structures are present in compounds with neuropharmacological activity. Research into substituted phenylacetamides has led to the discovery of potent antidepressant agents that function as monoamine oxidase A (MAO-A) inhibitors. nih.gov Furthermore, related structures like N-salicyloyl tryptamines are being investigated as multifunctional agents to combat neuroinflammation, a key process in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov This opens the door for developing this compound analogues for treating depression, anxiety, or neurodegenerative conditions.

Opioid Receptor Modulation: Structurally related compounds, such as acetyl fentanyl, which contains a phenylacetamide group, are known potent mu-opioid receptor (MOR) agonists. usdoj.gov While this highlights a potential for abuse, it also indicates that the scaffold can be engineered to develop safer analgesics or modulators of the opioid system for various therapeutic purposes.

Advanced Mechanistic Elucidation of Drug-Target Interactions Involving this compound

A critical area of future research is to determine the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. Understanding these drug-target interactions is fundamental for rational drug design and optimization.

Currently, specific targets for the parent compound are not well-defined. However, based on the activities of structurally similar molecules, several potential pathways can be investigated:

Enzyme Inhibition: Many phenylacetamide derivatives function by inhibiting specific enzymes. For example, antidepressant effects have been linked to the inhibition of monoamine oxidase A (MAO-A). nih.gov Anti-inflammatory and analgesic properties could arise from the inhibition of cyclooxygenase (COX) enzymes, similar to how N-salicyloyl tryptamine derivatives inhibit COX-2. nih.gov Future studies should involve screening this compound analogues against a panel of relevant enzymes.

Receptor Binding: The scaffold may interact with various cell surface or nuclear receptors. The phenylacetamide moiety is found in potent mu-opioid receptor (MOR) agonists like acetyl fentanyl. usdoj.gov It is plausible that derivatives could be designed to modulate MOR or other receptors, such as the peripheral-type benzodiazepine (B76468) receptor (PBR), which is a target for other complex acetamide (B32628) compounds used in PET imaging of neuroinflammation. nih.gov Radioligand binding assays and functional assays would be essential to confirm such interactions.

Computational and Structural Studies: Advanced computational techniques can provide significant insights into binding modes. Molecular dynamics simulations, as used in the study of phenylacetamide-based antidepressants, can help understand the time-dependent interactions between a ligand and its target protein. nih.gov X-ray crystallography of a ligand-protein complex, as has been achieved for other complex acetamides, can offer definitive structural evidence of the interaction, revealing key hydrogen bonds and hydrophobic contacts that guide further optimization. mdpi.com

Development of Sustainable and Efficient Synthesis Protocols for this compound

To facilitate extensive research and potential future commercialization, the development of green, efficient, and scalable synthesis protocols for this compound is crucial. Traditional synthesis methods often rely on harsh reagents, organic solvents, and multi-step processes that can be costly and environmentally burdensome.

Modern synthetic chemistry offers several avenues for improvement:

Microwave-Assisted Synthesis: Research on the alkylation of N-phenyl-2-phenylacetamide has shown that microwave irradiation can facilitate solvent-free reactions, significantly reducing reaction times and improving yields compared to conventional heating. researchgate.net Applying microwave technology to the synthesis of this compound could offer a faster, more energy-efficient route.

Flow Chemistry and Heterogeneous Catalysis: Continuous flow synthesis offers advantages in safety, scalability, and consistency. A continual synthesis of N-(phenyl)-phenylacetamide has been demonstrated using a reusable, heterogeneous silica-based catalyst. researchgate.net This approach avoids the need for stoichiometric reagents and simplifies product purification. Developing a similar flow process for this compound would represent a significant step towards sustainable production.

Catalyst Development: The direct amidation of carboxylic acids with amines using reusable solid supports like silica (B1680970) gel is a green methodology that can replace the use of less stable acid chlorides. researchgate.net Exploring novel, highly active, and reusable catalysts for the key bond-forming steps in the synthesis of this compound is a promising research direction.

Table 2: Comparison of Synthetic Methodologies

Methodology Key Features Potential Advantages for Synthesis
Conventional Synthesis Often involves batch processing, stoichiometric reagents, and organic solvents. googleapis.com Well-established procedures.
Microwave-Assisted Synthesis Uses microwave irradiation for rapid heating in a solvent-free or reduced-solvent system. researchgate.net Reduced reaction times, higher yields, lower energy consumption, "green chemistry" approach. researchgate.net

| Flow Chemistry with Heterogeneous Catalysis | Continuous reaction in a tube reactor over a solid, reusable catalyst bed. researchgate.net | Improved safety and scalability, consistent product quality, catalyst reusability, reduced waste. researchgate.net |

Translational Research from this compound Studies to Preclinical Development

Translating promising findings from basic research into preclinical and eventually clinical development is the ultimate goal of pharmaceutical research. pa2online.org For this compound and its analogues, this involves a structured pathway to bridge the gap from "bench to bedside." pa2online.org

The key steps in the translational path for a lead compound derived from this scaffold would include:

In Vitro and In Vivo Proof of Concept: Once a derivative shows high potency in initial screenings, its efficacy must be confirmed in relevant biological systems. This involves testing in various cell-based models (in vitro) and then in preclinical animal models of the target disease (in vivo) to demonstrate a therapeutic effect. pa2online.org

Biomarker Identification and Validation: A crucial aspect of translational science is the identification of biomarkers—measurable indicators of a biological effect. pa2online.orgnih.gov For an anti-inflammatory analogue, this could involve measuring levels of inflammatory cytokines. For a neuro-active compound, it might involve PET imaging to show target engagement in the brain. nih.gov These biomarkers are essential to demonstrate that the drug is hitting its target and having the desired biological effect ("proof of mechanism"). pa2online.org

Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: To be a viable drug candidate, a compound must have appropriate pharmacokinetic properties. This involves studying how the drug is absorbed, distributed throughout the body, metabolized, and excreted. These studies are critical for determining the compound's half-life and bioavailability, which inform potential dosing regimens. nih.gov

Preclinical Safety and Toxicology: Before any human trials, a thorough safety profile must be established. This involves a range of toxicology studies in animals to identify any potential adverse effects and to determine a safe starting dose for clinical studies. This process is rigorously guided by regulatory agencies. nih.gov

By systematically pursuing these translational studies, the most promising derivatives of this compound can be advanced from laboratory curiosities to potential new medicines that address unmet medical needs.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Acetyl-N-(benzyloxy)-2-phenylacetamide to maximize yield?

  • Methodological Answer : A reflux system using a toluene:water (8:2 v/v) solvent mixture at elevated temperatures (e.g., 80–100°C) for 5–7 hours is effective for analogous acetamide syntheses. Sodium azide (NaN₃) can act as a nucleophilic agent in such reactions, with progress monitored via TLC using hexane:ethyl acetate (9:1) as the mobile phase . For purification, recrystallization with ethanol or extraction with ethyl acetate (3×20 mL) followed by solvent removal under reduced pressure is recommended .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy can validate acetyl and benzyloxy functional groups. High-resolution mass spectrometry (HRMS) or LC-MS should be used for molecular weight confirmation. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural validation .

Q. How can reaction intermediates be stabilized during the synthesis of N-substituted phenylacetamides?

  • Methodological Answer : Intermediates such as 2-chloro-N-phenylacetamides are stabilized by using anhydrous solvents and inert atmospheres (e.g., nitrogen). Sodium sulfate (Na₂SO₄) is effective for drying organic layers post-extraction. For hygroscopic intermediates, immediate use in subsequent reactions without prolonged storage minimizes decomposition .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of structurally related N-acetylphenylacetamides?

  • Methodological Answer : Diastereoselectivity in Ritter-like reactions can be modulated by adjusting steric and electronic effects of substituents. For example, trifluoromethylated N,O-acetals derived from tartaric acid templates induce stereochemical control, as seen in analogous syntheses. Solvent polarity and temperature gradients during crystallization further enhance enantiomeric purity .

Q. What strategies resolve contradictory data in reaction outcomes when modifying substituents on the phenylacetamide backbone?

  • Methodological Answer : Contradictions in yield or selectivity often arise from competing reaction pathways. Systematic variation of substituents (e.g., electron-withdrawing vs. electron-donating groups) combined with computational modeling (DFT analysis) can identify dominant mechanistic pathways. For example, meta-substituted phenyl groups may favor nucleophilic attack due to reduced steric hindrance, while para-substituents alter electronic profiles .

Q. How can the anti-inflammatory activity of this compound derivatives be methodologically evaluated?

  • Methodological Answer : In vitro assays using COX-1/COX-2 inhibition protocols or interleukin (IL-6/IL-1β) suppression in macrophage cell lines (e.g., RAW 264.7) are standard. Derivatives with benzimidazole or indenone moieties show enhanced activity due to π-π stacking interactions with enzyme active sites. Dose-response curves and IC₅₀ calculations validate potency .

Q. What safety protocols are critical for handling reactive intermediates in phenylacetamide synthesis?

  • Methodological Answer : Use of PPE (gloves, goggles, lab coats) is mandatory. Sodium azide (NaN₃) requires strict control to avoid explosive side reactions. Waste containing halogenated intermediates (e.g., 2-chloro derivatives) must be segregated and treated by certified waste management services to prevent environmental contamination .

Data Contradiction Analysis

Q. Why do analogous phenylacetamide syntheses yield divergent products under similar conditions?

  • Methodological Answer : Divergence often stems from subtle differences in reaction kinetics or solvent effects. For instance, toluene:water mixtures favor SN2 mechanisms in azide substitutions, while polar aprotic solvents (e.g., DMF) may promote elimination pathways. Detailed kinetic studies (e.g., time-resolved NMR) and HPLC monitoring clarify competing pathways .

Experimental Design Considerations

Q. How can reaction scalability be optimized for multistep syntheses of this compound?

  • Methodological Answer : Pilot-scale reactions should prioritize solvent recovery (e.g., toluene distillation) and catalytic methods to reduce reagent excess. Continuous flow reactors enhance heat/mass transfer for exothermic steps like azide substitutions. Process analytical technology (PAT) ensures real-time monitoring of critical parameters .

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Reactant of Route 1
N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-Acetyl-N-(benzyloxy)-2-phenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.